4-(Benzo[d]thiazol-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide
Description
Properties
Molecular Formula |
C19H17N3OS2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H17N3OS2/c1-12-9-10-14-16(11-12)25-19(21-14)22-17(23)7-4-8-18-20-13-5-2-3-6-15(13)24-18/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,21,22,23) |
InChI Key |
OYBYBYRPENJHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Biological Activity
4-(Benzo[d]thiazol-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide, also known by its CAS number 793731-79-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a possible therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential applications in medicine.
- Molecular Formula : C19H17N3OS2
- Molecular Weight : 367.49 g/mol
- Structure : The compound consists of a butanamide core linked to two benzo[d]thiazole moieties, which are known for their diverse pharmacological properties.
Acetylcholinesterase Inhibition
A significant area of research has focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE can enhance cholinergic transmission, making it a target for Alzheimer's disease treatment.
- In Vitro Studies : The compound was evaluated for its AChE inhibitory activity using various concentrations in vitro. It demonstrated promising results with an IC50 value indicating effective inhibition comparable to known AChE inhibitors .
Antifungal Activity
Research has indicated that compounds containing the benzothiazole structure exhibit antifungal properties. The compound was tested against various fungal strains, showing significant inhibition rates.
The mechanism by which this compound exerts its biological effects appears to involve:
- Binding Affinity : Molecular docking studies have shown that the compound binds effectively to the active site of AChE, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown.
- Modulation of Enzymatic Activity : The compound may also modulate other enzymatic pathways involved in neuroprotection, although further studies are required to elucidate these mechanisms fully.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neurodegeneration markers, suggesting its role as a neuroprotective agent .
- Synergistic Effects with Other Compounds : When combined with other known AChE inhibitors, this compound exhibited synergistic effects that enhanced overall inhibitory activity, indicating potential for combination therapies .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including 4-(Benzo[d]thiazol-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide, exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colorectal) | 5.85 |
| Compound B | MCF7 (Breast) | 4.53 |
These results suggest that compounds related to benzothiazole may act as effective anticancer agents by targeting specific cellular pathways involved in cancer progression .
Antimicrobial Properties
The antimicrobial efficacy of benzothiazole derivatives has been extensively studied. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various strains indicate that these compounds can inhibit microbial growth effectively.
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Candida albicans | 2.60 |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Neuroprotective Effects
Another area of research involves the neuroprotective effects of benzothiazole derivatives against neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.
In vitro assays have demonstrated that certain derivatives possess strong inhibitory activity against acetylcholinesterase with IC50 values as low as 2.7 µM, suggesting their potential utility in treating cognitive decline associated with Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes to form the benzothiazole core structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the molecular structure and purity of the synthesized compounds.
Case Studies
- Study on Anticancer Activity : A study evaluated several benzothiazole derivatives for their anticancer properties against various human cancer cell lines. The results indicated that specific modifications on the benzothiazole ring could enhance cytotoxicity against cancer cells .
- Neuroprotective Study : Research focused on synthesizing multi-target-directed ligands based on benzothiazole showed that certain compounds significantly reduced immobility time in forced swim tests, indicating potential antidepressant and neuroprotective effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity, while electron-withdrawing groups (e.g., nitro in ) may improve binding to polar enzyme active sites .
- Heterocycle Variations : Replacement of one benzothiazole with benzoxazole () or thiadiazole () alters electronic properties and target specificity .
Key Observations :
- Antidiabetic Potential: The target compound’s methyl group may enhance metabolic stability compared to ’s chloro-benzoxazole derivative, which showed docking affinity for diabetes-related targets .
- Anticancer Activity : Nitro and thiadiazole substituents () confer potent VEGFR-2 inhibition, suggesting that similar modifications in the target compound could enhance antitumor efficacy .
- Antimicrobial Efficacy: Thiazolidinone-benzothiazole hybrids () demonstrate that electron-donating groups (e.g., methoxy) correlate with improved activity, a design principle applicable to the target compound .
Structure-Activity Relationship (SAR) Insights
- Benzothiazole vs.
- Substituent Positioning : Methyl groups at the 6-position (target compound) may reduce steric hindrance compared to bulkier substituents (e.g., nitro in ), favoring target accessibility.
- Linker Length : Butanamide linkers balance flexibility and rigidity, optimizing interactions with deep binding pockets (e.g., VEGFR-2’s ATP-binding site) .
Preparation Methods
Cyclocondensation of 2-Amino-5-methylthiophenol
The most efficient route involves cyclizing 2-amino-5-methylthiophenol with cyanogen bromide (BrCN) in ethanol at 0–5°C for 4 hours. This method achieves 85–90% yield, with the methyl group introduced via the starting thiophenol.
Reaction Conditions :
-
Solvent: Ethanol (anhydrous)
-
Temperature: 0–5°C
-
Stoichiometry: 1:1.2 (thiophenol:BrCN)
-
Work-up: Neutralization with NaHCO₃, extraction with ethyl acetate
Characterization :
Synthesis of Intermediate B: 4-(Benzo[d]thiazol-2-yl)butanoic Acid
Friedel-Crafts Acylation Followed by Oxidation
-
Friedel-Crafts Acylation : React benzo[d]thiazole with succinic anhydride in the presence of AlCl₃ (2.5 equiv) in dichloromethane (DCM) at 25°C for 12 hours.
-
Oxidation : Treat the resulting ketone with Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid (72% overall yield).
Optimization Notes :
-
Excess AlCl₃ improves electrophilic substitution but requires careful quenching to avoid side reactions.
-
Alternatives to Jones reagent (e.g., KMnO₄ in acidic conditions) reduce over-oxidation risks.
Amide Bond Formation: Coupling Intermediates A and B
HATU-Mediated Coupling
The gold-standard method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF):
Procedure :
-
Activate 4-(Benzo[d]thiazol-2-yl)butanoic acid (1.0 equiv) with HATU (2.0 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 30 minutes.
-
Add 6-methylbenzo[d]thiazol-2-amine (1.1 equiv) and stir for 12 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (35% ethyl acetate/hexane).
Critical Parameters :
-
Stoichiometry : Excess amine (1.1 equiv) ensures complete acid consumption.
-
Solvent : DMF enhances reagent solubility but requires thorough removal during work-up.
Alternative Synthetic Routes
Mixed Carbonate Activation
For acid-sensitive substrates, 4-(Benzo[d]thiazol-2-yl)butanoic acid is converted to its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in THF. Subsequent reaction with Intermediate A in DCM affords the amide in 70% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) reduces reaction time by 90% while maintaining 75% yield, though scalability remains a challenge.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity when using HATU-mediated coupling.
Challenges and Optimization Strategies
Byproduct Formation
-
Dimerization : Excess HATU or prolonged reaction times promote self-condensation of the acid. Mitigated by strict stoichiometric control and incremental reagent addition.
-
Hydrolysis : Acylated byproducts form in aqueous work-ups. Minimized by rapid extraction and low-temperature quenching.
Solvent Selection
-
DMF vs. THF : DMF offers higher yields but complicates purification. THF reduces viscosity but may require longer reaction times.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Parameter | HATU Method | NHS Ester Method |
|---|---|---|
| Cost per kg (USD) | 12,500 | 8,200 |
| Yield (%) | 82 | 70 |
| Purity (%) | 98 | 95 |
| Environmental Impact | High | Moderate |
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | H2SO4, reflux | 65% | ≥95% |
| 2 | EDC, DCM, RT | 78% | ≥98% |
Advanced: How can computational methods optimize reaction conditions for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways by analyzing transition states and intermediates. For example:
- Solvent selection : Simulations identify polar aprotic solvents (e.g., DMF) that stabilize charge-separated intermediates during amide coupling .
- Catalyst screening : Molecular docking studies reveal that Lewis acids (e.g., ZnCl2) enhance cyclization efficiency by lowering activation energy .
Case Study :
A reaction path search reduced optimization time by 40% when switching from trial-and-error to computational-guided conditions .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
Q. Example NMR Data :
| Proton Environment | δ (ppm) | Integration |
|---|---|---|
| Benzothiazole H | 7.8–8.2 | 4H |
| N-CH3 | 2.6 | 3H |
Advanced: How do structural modifications (e.g., substituent position) affect bioactivity?
Answer:
Q. Comparative Data :
| Derivative | IC50 (µM) | logP |
|---|---|---|
| Parent compound | 12 | 3.1 |
| 6-Ethyl analog | 18 | 3.4 |
| Propanamide variant | 45 | 2.8 |
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Thermal stability : Decomposes above 150°C (DSC data) .
- Photodegradation : Exposure to UV light (λ = 254 nm) causes 20% degradation in 24 hours; store in amber vials .
- pH sensitivity : Stable in pH 5–7; hydrolyzes in strongly acidic/basic conditions (e.g., t1/2 = 2 hours at pH 2) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Solubility differences : DMSO stock concentrations >1% may inhibit bacterial growth, skewing MIC values .
- Structural impurities : HRMS and HPLC-MS/MS identify trace byproducts (e.g., deaminated derivatives) that confound results .
Q. Resolution Strategy :
| Issue | Solution |
|---|---|
| Low solubility | Use β-cyclodextrin inclusion complexes |
| Impurity interference | Prep-HPLC purification (≥99.5%) |
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC50 < 20 µM suggests potency) .
- Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL indicates efficacy) .
- Toxicity : Zebrafish embryo model (LC50 > 100 µM for low toxicity) .
Advanced: How to design SAR studies for benzothiazole-amide hybrids?
Answer:
Core modifications : Compare benzo[d]thiazole vs. benzo[d]oxazole cores for electronic effects .
Substituent scanning : Introduce electron-withdrawing groups (e.g., -NO2) at the 6-position to modulate redox activity .
Pharmacophore mapping : QSAR models identify critical hydrogen-bond donors (amide NH) and π-π stacking regions .
Q. SAR Insights :
| Modification | Effect on IC50 (Anticancer) |
|---|---|
| 6-NO2 substitution | IC50 ↓ 50% |
| 4-Fluoro substitution | IC50 ↑ 30% |
Basic: What are the recommended storage conditions?
Answer:
- Temperature : –20°C in sealed vials .
- Humidity : Desiccated (RH < 30%) to prevent hydrolysis .
- Long-term stability : 12 months under inert gas (N2/Ar) .
Advanced: How to validate target engagement in mechanistic studies?
Answer:
- Cellular thermal shift assay (CETSA) : Confirms binding to putative targets (e.g., topoisomerase II) by measuring protein thermal stability shifts .
- SPR spectroscopy : Quantifies binding affinity (KD) using immobilized enzyme surfaces .
- Mutagenesis : Knockout cell lines (e.g., CRISPR-Cas9) verify target specificity .
Q. Validation Data :
| Target Protein | KD (SPR) | CETSA ΔTm (°C) |
|---|---|---|
| Topoisomerase II | 45 nM | +4.2 |
| HDAC1 | >1 µM | No shift |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
